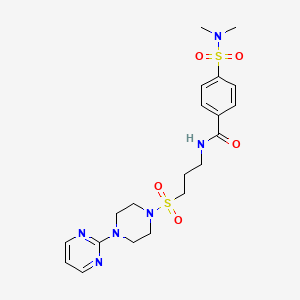

![molecular formula C24H18FN3O5 B3006958 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide CAS No. 1105237-76-0](/img/structure/B3006958.png)

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic molecule that may have potential biological activity due to the presence of multiple pharmacophoric elements within its structure. The benzo[d][1,3]dioxole moiety is a common feature in various bioactive compounds, and the quinazolinone core is known for its therapeutic properties, particularly in the development of antibacterial agents as seen in the synthesis of related compounds .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from basic building blocks such as amino acids or simple aromatic compounds. For instance, the synthesis of oxazoline derivatives from allyl 2-acetamido-2-deoxy-β-d-glucopyranoside involves selective benzoylation, inversion of configuration, and isomerization with palladium-charcoal . Similarly, the synthesis of oxazolone derivatives from tetrahydroisoquinoline requires condensation with substituted aryl aldehydes in the presence of sodium acetate, acetic anhydride, and zinc oxide as a catalyst . These methods highlight the complexity and the need for precise conditions in the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by advanced spectroscopic techniques such as 1H NMR, 13C NMR, and LCMS, as demonstrated by the characterization of similar compounds . These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the compound.

Chemical Reactions Analysis

The compound's reactivity can be inferred from related molecules, which undergo various chemical reactions to achieve the desired modifications. For example, the oxazoline procedure is used to create chitobiose derivatives, indicating the versatility of the oxazoline ring in forming glycosidic bonds . The synthesis of N-(benzo[d]thiazol-2-yl) derivatives involves a sequence of reactions including the use of chloroacetylchloride and hydrazine hydrate, showcasing the reactivity of the thiazole ring and its utility in creating hydrazine linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically determined by their functional groups and molecular geometry. The presence of aromatic systems, heteroatoms, and potential hydrogen bond donors and acceptors can significantly influence properties like solubility, melting point, and biological activity. The antimicrobial activity of related compounds suggests that the compound may also exhibit similar properties, with the potential for optimization through structural modifications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Pathways and Derivatives : The synthesis of quinazoline and benzoxazinone derivatives involves reactions such as the reaction of triethyloxonium fluoroborate with acid amide, leading to the formation of quinazoline and 4H-3,1-benzoxazin-4-one derivatives. These synthetic pathways are critical for developing novel compounds with potential biological activities (T. Kato, A. Takada, T. Ueda, 1976).

Antitumor Activity : Novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity, showcasing significant broad-spectrum antitumor activity. This demonstrates the potential of such compounds in the development of new anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).

Binding Characteristics : Studies on compounds like [3H]DAA1106, a selective ligand for peripheral benzodiazepine receptors, shed light on the binding characteristics of these compounds in brain mitochondria. Such research aids in understanding the molecular interactions and potential therapeutic targets for neurological conditions (S. Chaki et al., 1999).

Antimicrobial and Antifungal Activities

Antimicrobial Synthesis : The development of compounds like 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-ones and their evaluation for antimicrobial activity highlights the importance of such chemical scaffolds in fighting bacterial and fungal infections. These studies provide a foundation for future antibiotics and antifungal agents (N. Rao et al., 2020).

Transformation Products of Allelochemicals : Research on the microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, common in crops like wheat, rye, and maize, contributes to the understanding of their allelopathic properties and potential applications in agriculture (I. Fomsgaard, A. Mortensen, S. C. Carlsen, 2004).

Imaging and Diagnostic Applications

PET Imaging : Studies on PET ligands like 18F-FEAC and 18F-FEDAC for imaging translocator protein (18 kDa) in the infarcted rat brain showcase the application of such compounds in medical imaging and diagnostics, providing insights into brain injuries and potential therapeutic interventions (Joji Yui et al., 2010).

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O5/c1-14-26-20-8-4-16(10-19(20)24(30)28(14)17-5-2-15(25)3-6-17)27-23(29)12-31-18-7-9-21-22(11-18)33-13-32-21/h2-11H,12-13H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEGSCCJBZOBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC4=C(C=C3)OCO4)C(=O)N1C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B3006875.png)

![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)

![1-(2-methoxyethyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B3006883.png)

![3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B3006884.png)

![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)

![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)

![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)